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molecular formula C7H14O3 B8751494 2-(Hydroxymethyl)-4-methylpentanoic acid

2-(Hydroxymethyl)-4-methylpentanoic acid

Cat. No. B8751494
M. Wt: 146.18 g/mol
InChI Key: ONJOLGIAGJAUMW-UHFFFAOYSA-N
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Patent
US04263293

Procedure details

2-(Hydroxymethyl)-4-methylpentanoic acid (8.7 g) is heated with 10 drops of 85% phosphonic acid in a Wood's metal bath at 220° C. for 20 minutes. A distillation head is attached and the pressure is slowly decreased to 60 mm while the temperature is increased to 270° C. Product starts to distill and the pressure is further decreased to 10 mm. The vapor temperature varies between 180° and 190° C. The yield of the title compound as distillate is 7.0 g.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]([CH2:7][CH:8]([CH3:10])[CH3:9])[C:4]([OH:6])=[O:5]>P(=O)(O)O>[CH3:9][CH:8]([CH3:10])[CH2:7][C:3](=[CH2:2])[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
OCC(C(=O)O)CC(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
270 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to distill
CUSTOM
Type
CUSTOM
Details
The vapor temperature varies between 180° and 190° C

Outcomes

Product
Name
Type
Smiles
CC(CC(C(=O)O)=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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